2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
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Overview
Description
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with cyclopropyl, methoxypyridinyl, and methyl groups, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Methoxypyridinyl Substitution: The methoxypyridinyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a halogenated pyridine derivative reacts with a methoxide ion.
Methylation: The methyl group can be added through alkylation reactions using methyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert nitro groups to amines or reduce double bonds within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOMe), amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-carboxamide
- 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-ol
Uniqueness
Compared to similar compounds, 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and lipophilicity, while the methoxypyridinyl group contributes to its ability to interact with biological targets.
Properties
IUPAC Name |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-7-12(18-14(16-9)10-3-4-10)17-11-5-6-13(19-2)15-8-11/h5-8,10H,3-4H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMUSBUMSSJENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC3=CN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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